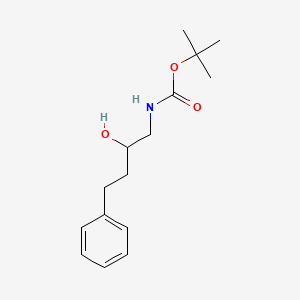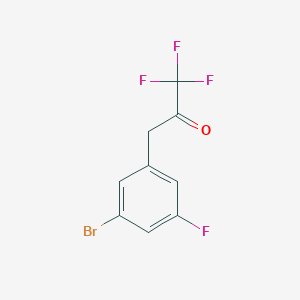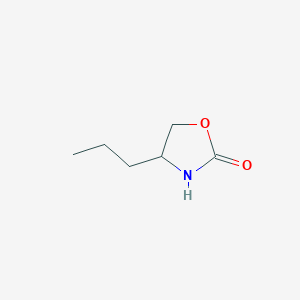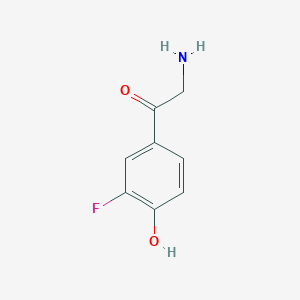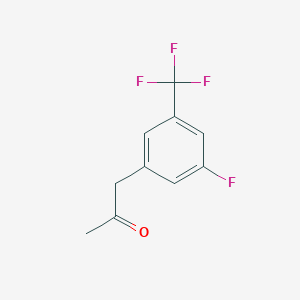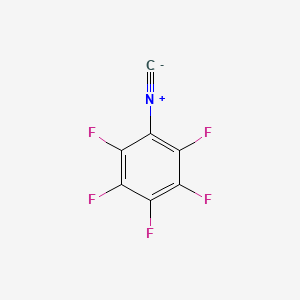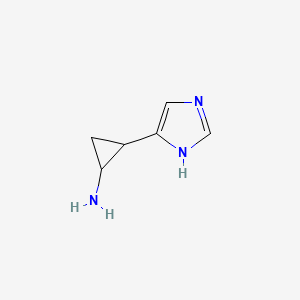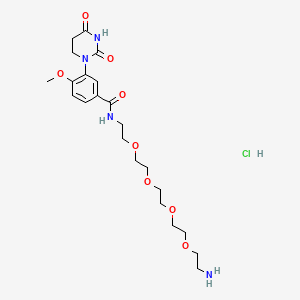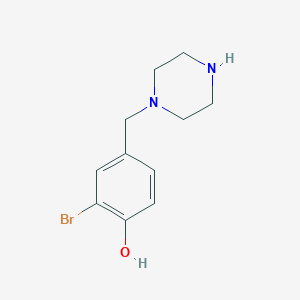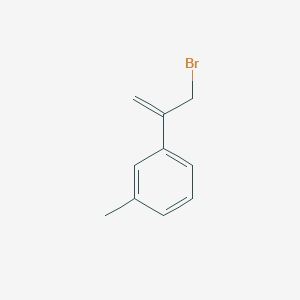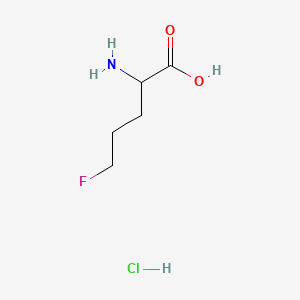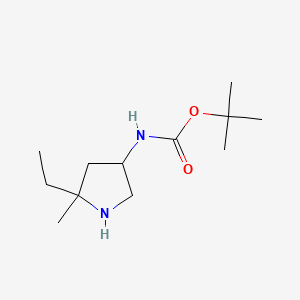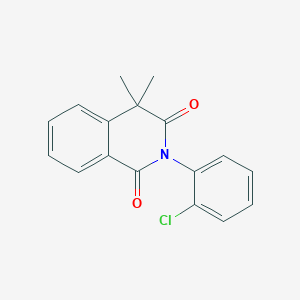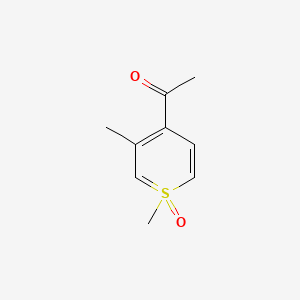
1-(1,3-Dimethyl-1-oxothiopyran-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Dimethyl-1-oxothiopyran-4-yl)ethanone is a chemical compound known for its unique structure and properties It belongs to the class of thiopyran derivatives, which are characterized by a sulfur atom in a six-membered ring
Preparation Methods
The synthesis of 1-(1,3-Dimethyl-1-oxothiopyran-4-yl)ethanone involves several steps. One common method includes the reaction of 1,3-dimethylthiopyran with ethanone under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-(1,3-Dimethyl-1-oxothiopyran-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules
Mechanism of Action
The mechanism of action of 1-(1,3-Dimethyl-1-oxothiopyran-4-yl)ethanone involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. For example, its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes or inhibit essential enzymes .
Comparison with Similar Compounds
1-(1,3-Dimethyl-1-oxothiopyran-4-yl)ethanone can be compared to other thiopyran derivatives and related compounds:
1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethanone: This compound shares a similar core structure but differs in the presence of a pyrazole ring instead of a thiopyran ring.
1-(3-Methoxyphenyl)-1H-pyrazol-4-yl]ethanone:
The uniqueness of this compound lies in its sulfur-containing ring, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
49836-26-2 |
|---|---|
Molecular Formula |
C9H12O2S |
Molecular Weight |
184.26 g/mol |
IUPAC Name |
1-(1,3-dimethyl-1-oxothiopyran-4-yl)ethanone |
InChI |
InChI=1S/C9H12O2S/c1-7-6-12(3,11)5-4-9(7)8(2)10/h4-6H,1-3H3 |
InChI Key |
JVUHKKUHVDIUMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CS(=C1)(=O)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


